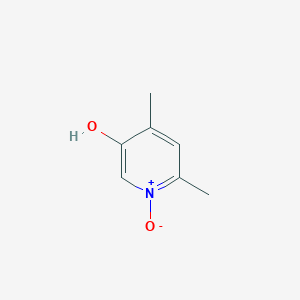
2,4-dimethyl-5-hydroxypyridine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethyl-5-hydroxypyridine N-oxide (DMPO) is a stable free radical that is widely used in scientific research as a spin-trapping agent. DMPO is a small molecule that can react with a wide range of free radicals and reactive oxygen species (ROS), making it a valuable tool in the study of oxidative stress and related diseases.
Applications De Recherche Scientifique
2,4-dimethyl-5-hydroxypyridine N-oxide is widely used in scientific research as a spin-trapping agent to study oxidative stress and related diseases. It can react with a wide range of free radicals and ROS, including superoxide, hydroxyl radical, and peroxynitrite. 2,4-dimethyl-5-hydroxypyridine N-oxide is used in a variety of research fields, including biochemistry, pharmacology, and toxicology.
Mécanisme D'action
2,4-dimethyl-5-hydroxypyridine N-oxide works by trapping free radicals and ROS, forming stable adducts that can be detected and analyzed. The reaction between 2,4-dimethyl-5-hydroxypyridine N-oxide and free radicals is a one-electron transfer process, which produces a stable 2,4-dimethyl-5-hydroxypyridine N-oxide radical adduct. The adduct can be detected using a variety of techniques, including electron paramagnetic resonance (EPR) spectroscopy and mass spectrometry.
Effets Biochimiques Et Physiologiques
2,4-dimethyl-5-hydroxypyridine N-oxide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It can protect cells from oxidative stress and reduce inflammation. 2,4-dimethyl-5-hydroxypyridine N-oxide has also been shown to have neuroprotective and cardioprotective effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dimethyl-5-hydroxypyridine N-oxide has several advantages for lab experiments. It is a stable free radical that can react with a wide range of free radicals and ROS, making it a valuable tool for studying oxidative stress and related diseases. 2,4-dimethyl-5-hydroxypyridine N-oxide is also relatively inexpensive and easy to use. However, there are some limitations to using 2,4-dimethyl-5-hydroxypyridine N-oxide in lab experiments. It can react with other molecules in the cell, leading to false positives. 2,4-dimethyl-5-hydroxypyridine N-oxide also has a short half-life, which can limit its usefulness in some experiments.
Orientations Futures
There are several future directions for research on 2,4-dimethyl-5-hydroxypyridine N-oxide. One area of interest is the development of new spin-trapping agents that are more selective and have longer half-lives. Another area of interest is the use of 2,4-dimethyl-5-hydroxypyridine N-oxide in clinical studies to evaluate its potential therapeutic benefits. 2,4-dimethyl-5-hydroxypyridine N-oxide may also have applications in the development of new drugs for the treatment of oxidative stress-related diseases.
Méthodes De Synthèse
2,4-dimethyl-5-hydroxypyridine N-oxide can be synthesized by the reaction of 2,4-dimethylpyridine with hydrogen peroxide in the presence of a catalyst such as iron or copper. The reaction produces 2,4-dimethyl-5-hydroxypyridine N-oxide as a stable free radical, which can be purified and used in scientific research.
Propriétés
Numéro CAS |
143509-34-6 |
|---|---|
Nom du produit |
2,4-dimethyl-5-hydroxypyridine N-oxide |
Formule moléculaire |
C7H9NO2 |
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
4,6-dimethyl-1-oxidopyridin-1-ium-3-ol |
InChI |
InChI=1S/C7H9NO2/c1-5-3-6(2)8(10)4-7(5)9/h3-4,9H,1-2H3 |
Clé InChI |
VEKLLMQPVFQSRZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=[N+](C=C1O)[O-])C |
SMILES canonique |
CC1=CC(=[N+](C=C1O)[O-])C |
Synonymes |
3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






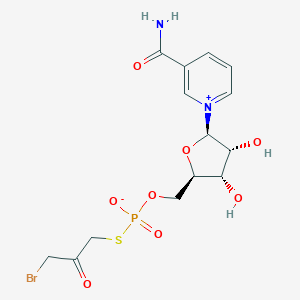

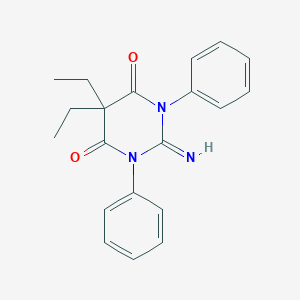
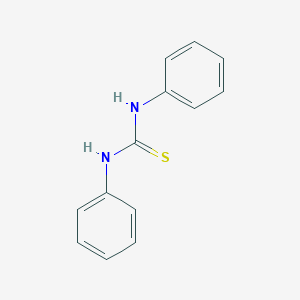
![(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B123266.png)


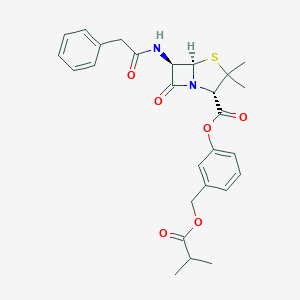
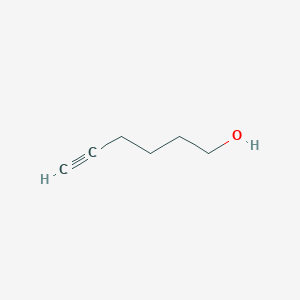
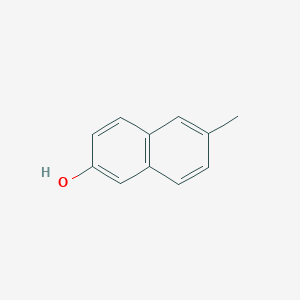
![2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one](/img/structure/B123277.png)